Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate
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Overview
Description
Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a phenyl group and an ethyl ester moiety in this compound enhances its potential for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiazole derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or antitumor effects.
Pathways Involved: It may interfere with the synthesis of essential biomolecules or disrupt cellular processes, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate can be compared with other thiazole derivatives:
Similar Compounds: 2-aminothiazole, 4-phenylthiazole, and 2-ethylthiazole.
Uniqueness: The presence of both a phenyl group and an ethyl ester moiety in this compound enhances its biological activity and makes it a versatile compound for various applications
Biological Activity
Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiazole ring that contributes to its pharmacological properties. The presence of the ethyl carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.
In Vitro Studies
- Cell Line Testing : The compound was evaluated against several cancer cell lines, including A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells. It demonstrated significant cytotoxic effects, particularly against SHSY-5Y cells, showing a higher selectivity compared to healthy NIH/3T3 fibroblast cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Studies reported that the compound's structural features allow it to interact with key cellular targets involved in cancer progression .
Case Study: Compound Efficacy
A comparative study involving various thiazole derivatives indicated that this compound exhibited an IC50 value lower than that of doxorubicin in certain cancer cell lines, suggesting its potential as an effective alternative or adjunct in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity.
In Vitro Antimicrobial Studies
- Pathogen Testing : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .
- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Compound Modification | Effect on Activity |
---|---|
Para-substituted phenyl groups | Enhanced anticancer activity |
Presence of electron-withdrawing groups | Increased antimicrobial potency |
Variations in alkyl chain length | Altered solubility and bioavailability |
Future Directions
The promising biological activities exhibited by this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential in animal models.
- Combination Therapies : Assessing synergistic effects with existing chemotherapeutics.
- Mechanistic Studies : Elucidating specific molecular targets and pathways involved in its biological activity.
Properties
Molecular Formula |
C12H13NO2S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
ethyl 5-phenyl-4,5-dihydro-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
KQLRFDGULVQHBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NCC(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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